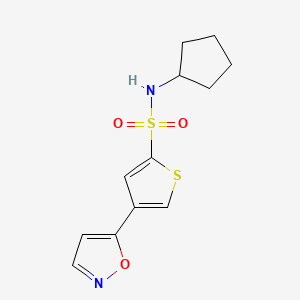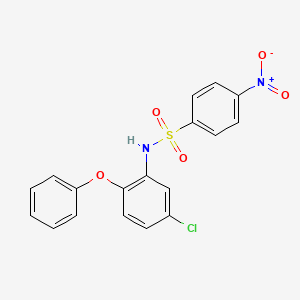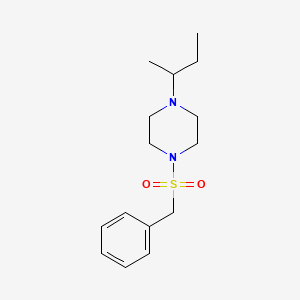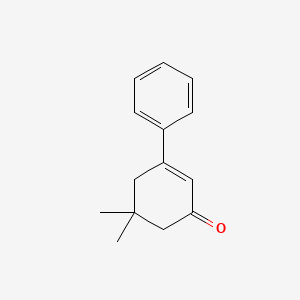
N-cyclopentyl-4-(1,2-oxazol-5-yl)thiophene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-4-(1,2-oxazol-5-yl)thiophene-2-sulfonamide is a compound that belongs to the class of heterocyclic compounds It features a thiophene ring, an oxazole ring, and a sulfonamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-4-(1,2-oxazol-5-yl)thiophene-2-sulfonamide typically involves the formation of the thiophene ring followed by the introduction of the oxazole and sulfonamide groups. Common synthetic routes include:
Formation of the Thiophene Ring: This can be achieved through the Gewald reaction, which involves the condensation of a ketone with a cyanoacetamide in the presence of elemental sulfur.
Introduction of the Oxazole Ring: The oxazole ring can be introduced via a cyclization reaction involving a nitrile oxide and an alkyne.
Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the thiophene-oxazole intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to ensure high yield and purity.
化学反应分析
Types of Reactions
N-cyclopentyl-4-(1,2-oxazol-5-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced to form oxazolines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Oxazolines.
Substitution: Various substituted sulfonamides.
科学研究应用
N-cyclopentyl-4-(1,2-oxazol-5-yl)thiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in inflammation or cancer.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors or light-emitting diodes.
Biological Research: It can be used as a probe to study the function of various biological pathways, particularly those involving sulfonamide-sensitive enzymes.
作用机制
The mechanism of action of N-cyclopentyl-4-(1,2-oxazol-5-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to the active site of enzymes, inhibiting their function. The oxazole and thiophene rings can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
相似化合物的比较
Similar Compounds
- N-cyclopentyl-4-(1,2-oxazol-5-yl)benzene-2-sulfonamide
- N-cyclopentyl-4-(1,2-oxazol-5-yl)pyridine-2-sulfonamide
Uniqueness
N-cyclopentyl-4-(1,2-oxazol-5-yl)thiophene-2-sulfonamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to benzene or pyridine analogs. This can result in different biological activities and applications in materials science.
属性
分子式 |
C12H14N2O3S2 |
|---|---|
分子量 |
298.4 g/mol |
IUPAC 名称 |
N-cyclopentyl-4-(1,2-oxazol-5-yl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C12H14N2O3S2/c15-19(16,14-10-3-1-2-4-10)12-7-9(8-18-12)11-5-6-13-17-11/h5-8,10,14H,1-4H2 |
InChI 键 |
QGVADRNNOIJONN-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC(=CS2)C3=CC=NO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-chloro-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B15154366.png)
![4-{[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B15154373.png)
![Ethyl 5-{[(2-chloro-4-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15154394.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B15154419.png)
![(5R,7S)-3-[(2-hydroxyethyl)(methyl)amino]tricyclo[3.3.1.1~3,7~]decan-1-ol](/img/structure/B15154424.png)

amino}benzamide](/img/structure/B15154435.png)

![3-[(3,4-dimethoxyphenyl)carbonyl]-6-methoxyquinolin-4(1H)-one](/img/structure/B15154439.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-bromophenyl)carbonyl]amino}benzoate](/img/structure/B15154440.png)

![1-Benzyl-3-[(1-phenylcyclopentyl)methyl]thiourea](/img/structure/B15154464.png)
![ethyl 1-{N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}piperidine-4-carboxylate](/img/structure/B15154468.png)

